molecular formula C₂₆H₃₆D₆O₄ B1164427 22-Oxacalcitriol-d6

22-Oxacalcitriol-d6

Número de catálogo: B1164427
Peso molecular: 424.65
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

This compound is formally designated as the deuterated form of Maxacalcitol, representing a vitamin D3 analog with six strategically placed deuterium atoms within its molecular framework. The compound maintains the fundamental structural backbone of its parent molecule while incorporating deuterium substitutions that provide unique analytical advantages. The chemical identity of this compound is characterized by its molecular formula C26H36D6O4, which reflects the replacement of six hydrogen atoms with deuterium isotopes.

The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions, with the full chemical name being (1R, 3S, 5Z)-5-{2-[(1S, 3aS, 4E, 7aS)-1-[(1S)-1-[3-hydroxy-3-(H)methyl(4, 4, 4-H)butoxy]ethyl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1, 3-diol. This complex nomenclature reflects the sophisticated stereochemical arrangement and the specific positioning of deuterium atoms within the molecular structure.

The deuteration pattern in this compound specifically targets the 3-hydroxy-3-methylbutoxy side chain, where the six deuterium atoms are incorporated. This selective deuteration strategy preserves the essential structural features required for vitamin D receptor binding while providing distinct mass spectrometric signatures that enable precise analytical detection and quantification.

Chemical Property Value
Molecular Formula C26H36D6O4
Molecular Weight 424.65 g/mol
Physical State Solid
Color White
Chemical Classification Deuterated vitamin D3 analog
Deuterium Atoms 6

The compound's systematic identification includes multiple registry numbers and classification codes that facilitate its recognition in scientific databases and regulatory frameworks. The Chemical Abstracts Service number provides a unique identifier for the compound, while additional registry numbers in various international databases ensure comprehensive cataloging and cross-referencing capabilities.

Historical Development of Deuterated Vitamin D Analogs

The historical development of deuterated vitamin D analogs represents a convergence of isotope chemistry principles and vitamin D research that began gaining momentum in the 1970s. The concept of deuterium substitution in pharmaceutical compounds emerged from early bioisosterism studies, where researchers sought to create analogs with enhanced properties while maintaining biological activity. The first patent in the United States for deuterated molecules was granted in the 1970s, establishing the foundational legal framework for this class of compounds.

The development of deuterated vitamin D compounds built upon decades of research into vitamin D metabolism and the recognition that isotopic substitution could provide valuable analytical tools. Early work with deuterated metabolites in the 1970s laid the groundwork for the systematic development of deuterated drug candidates. However, the practical applications of deuterium isotope effects in drug discovery required more than 40 years to mature before the first deuterated drug, deutetrabenazine, received approval from the Food and Drug Administration.

The specific development of this compound emerged from the need for reliable analytical standards in vitamin D research. The parent compound, 22-Oxacalcitriol, was developed as a non-calcemic vitamin D3 analog and has been clinically available in Japan since 2000 for treating secondary hyperparathyroidism. The deuterated version was subsequently synthesized to address analytical challenges in measuring the parent compound in biological samples and to enable sophisticated pharmacokinetic studies.

Development Milestone Year Significance
First deuterated molecule patent 1970s Established legal framework
Deuterated metabolite studies 1970s Initial proof of concept
First deuterated drug approval 2017 Regulatory validation
22-Oxacalcitriol clinical availability 2000 Parent compound approval

The synthesis methodologies for deuterated vitamin D analogs have evolved significantly over the decades. Early approaches utilized general methods for preparing tritium- or deuterium-labeled vitamin D analogs through three-step conversions involving 6-oxo-3,5-cyclovitamin D derivatives, followed by reduction with deuteride reagents and subsequent cycloreversion. These methods provided overall yields of approximately 20 percent and established the foundation for more sophisticated synthetic approaches.

The development of this compound specifically benefited from advances in selective deuteration techniques that allowed for precise placement of deuterium atoms without disrupting the essential structural features required for biological activity. The incorporation of deuterium into the 3-hydroxy-3-methylbutoxy side chain represents a strategic choice that preserves vitamin D receptor binding capabilities while providing the analytical advantages associated with isotopic labeling.

Role in Modern Pharmaceutical Research

This compound occupies a critical position in contemporary pharmaceutical research, serving multiple essential functions that extend beyond simple analytical applications. The compound functions primarily as an analytical standard in research settings, where its deuteration provides distinct mass spectrometric properties that enable sophisticated quantitative analysis of the parent compound in complex biological matrices. This capability has proven invaluable for pharmacokinetic studies, metabolic investigations, and drug development programs focused on vitamin D analogs.

The analytical applications of this compound encompass several key areas of pharmaceutical research. As an internal standard for liquid chromatography-mass spectrometry analysis, the compound enables precise quantification of 22-Oxacalcitriol concentrations in biological samples with enhanced sensitivity and specificity. The deuterium labeling provides mass spectrometric differentiation that allows researchers to distinguish between endogenous compounds and administered drugs, facilitating accurate pharmacokinetic characterization.

In metabolic pathway investigations, this compound serves as a tracer compound that enables detailed studies of vitamin D metabolism and distribution patterns in tissues. The isotopic labeling allows researchers to track the compound through various metabolic transformations, providing insights into the biochemical processes that govern vitamin D analog metabolism. This capability has proven particularly valuable for understanding the unique pharmacological properties of 22-Oxacalcitriol compared to other vitamin D analogs.

Research Application Function Advantage
Analytical Standard Internal standard for quantitative analysis Mass spectrometric differentiation
Pharmacokinetic Studies Tracer for drug metabolism Precise tracking capabilities
Receptor Binding Studies Reference compound for binding kinetics Maintains functional activity
Method Development Validation standard for analytical methods Consistent analytical performance

The compound's role in receptor binding studies represents another crucial aspect of its pharmaceutical research applications. This compound maintains the functional activity of binding to vitamin D receptors while offering research advantages through isotopic labeling. This enables detailed studies of receptor binding kinetics, metabolic pathways, and pharmacodynamic properties that would be difficult to achieve with unlabeled compounds.

Recent advances in analytical methodology have further expanded the research applications of this compound. Liquid chromatography-mass spectrometry methods have been specifically modified to enhance sensitivity for analysis of the deuterated compound, utilizing higher initial sample volumes and optimized reconstitution procedures. These methodological improvements have enabled researchers to detect and quantify extremely low concentrations of the compound in biological samples, opening new possibilities for pharmacokinetic and metabolic studies.

The therapeutic research applications of this compound extend to studies investigating the unique properties of its parent compound. Research has demonstrated that 22-Oxacalcitriol exhibits rapid clearance from systemic circulation compared to calcitriol, excellent tissue distribution, and relatively long retention in the nucleus of parathyroid cells. The deuterated analog enables precise measurement of these pharmacokinetic properties and facilitates comparative studies with other vitamin D analogs.

Pharmacological Property 22-Oxacalcitriol Research Significance
Systemic Clearance Rapid Reduced systemic exposure
Tissue Distribution Excellent Enhanced therapeutic targeting
Nuclear Retention Long in parathyroid cells Sustained therapeutic effect
Bone Metabolism Effects Superior to calcitriol Enhanced therapeutic efficacy

Propiedades

Fórmula molecular

C₂₆H₃₆D₆O₄

Peso molecular

424.65

Sinónimos

(1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1S,3aS,7aS)-octahydro-1-[(1S)-1-(3-hydroxy-3-methylbutoxy-d6)ethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol;  1α,25-Dihydroxy-22-oxavitamin D3-d6;  22-Oxa-1,25-dihydroxyvitamin D3-d6;  22-Oxa-1α,25

Origen del producto

United States

Aplicaciones Científicas De Investigación

Clinical Applications

Secondary Hyperparathyroidism Management
22-Oxacalcitriol-d6 is primarily utilized in the treatment of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease. Its pharmacological profile includes rapid clearance from circulation and effective tissue distribution, which allows for sustained action within parathyroid cells. Clinical studies indicate that it effectively reduces parathyroid hormone (PTH) levels, comparable to calcitriol, while demonstrating superior effects on bone metabolism .

Safety Profile
Compared to traditional vitamin D analogs, this compound presents a favorable safety profile. It does not significantly alter serum calcium or phosphorus levels, reducing the risk of hypercalcemia and associated complications. This characteristic makes it an attractive option for long-term management of SHPT in chronic kidney disease patients .

Anti-Angiogenic Properties

Recent research has highlighted the anti-angiogenic properties of this compound. Studies have shown that it can inhibit choriocapillaris development in zebrafish models and reduce neovascularization in mouse models of retinal diseases. This suggests its potential application in treating ocular conditions characterized by pathological angiogenesis, such as age-related macular degeneration (AMD) .

Mechanism of Action
The anti-angiogenic effect is mediated through the modulation of vascular endothelial growth factor (VEGF) pathways, leading to reduced endothelial cell proliferation and migration. In vitro studies have demonstrated that this compound exhibits less off-target activity compared to calcitriol, making it a promising candidate for targeted therapies in ocular neovascular diseases .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Secondary HyperparathyroidismEffective reduction of PTH levels; safety profile superior to calcitriol.
Ocular NeovascularizationInduces anti-angiogenic effects; reduced lesion volume in laser-induced choroidal neovascularization models.
Chronic Kidney DiseasePrevents progressive glomerulosclerosis without affecting calcium and phosphorus metabolism.

Comparación Con Compuestos Similares

Structural Modifications

  • This compound vs.
  • 22-Oxacalcitriol vs. Calcitriol : The oxygen atom at C22 reduces calcemic effects while retaining antiproliferative activity, making it suitable for conditions requiring minimized calcium mobilization .

Research Findings and Data

  • Metabolic Studies : Deuterated analogs like this compound demonstrate prolonged half-lives in vitro, attributed to deuterium’s kinetic isotope effect. This property is critical for tracing metabolic pathways in cell-based assays .
  • Receptor Binding : Maxacalcitol shows 40% lower VDR binding affinity than calcitriol but higher specificity for anti-proliferative pathways, reducing calcemic side effects .
  • Toxicity Data : 22-Oxacalcitriol is fatal at doses >5 mg/kg (oral) in rodent models, necessitating OSHA-compliant handling protocols .

Métodos De Preparación

Base Compound Derivation from Calcitriol

The process begins with calcitriol (1α,25-dihydroxyvitamin D3), which undergoes structural modifications to introduce the 22-oxa group. The hydroxyl group at position 25 is replaced with an oxygen atom, forming 22-oxacalcitriol.

Isotopic Labeling via Hydrogen-Deuterium Exchange

Deuterium is introduced at six methyl positions (C-26, C-27, and four others) using deuterated reagents. For example:

  • Deuterated solvents : Reactions are conducted in deuterium oxide (D2O) or deuterated methanol (CD3OD) to facilitate H-D exchange at labile hydrogen sites.

  • Deuterated reducing agents : Sodium borodeuteride (NaBD4) replaces NaBH4 to incorporate deuterium during reduction steps.

A critical intermediate, (6RS)-22-oxo-23,24,25,26,27-pentanorvitamin D3 6,19-sulfur dioxide adduct, is synthesized via ozonolysis of vitamin D2 sulfur dioxide adducts. This intermediate is then subjected to reductive deuteration to install deuterium atoms at specific carbons.

Stepwise Synthesis and Reaction Optimization

Protection-Deprotection Sequence

To prevent undesired side reactions, hydroxyl groups at positions 1α and 3β are protected with tert-butyldimethylsilyl (TBS) groups. After deuterium incorporation, the TBS groups are removed using tetra-n-butylammonium fluoride (TBAF).

Photochemical Cyclization

The triene system of calcitriol is reconstructed using UV light (λ = 350 nm) in anhydrous ether. This step ensures the correct stereochemistry of the 5,7-diene moiety, which is critical for VDR binding.

Table 1: Key Reaction Conditions for Photochemical Cyclization

ParameterValueSource
Wavelength350 nm
SolventAnhydrous diethyl ether
Temperature-78°C
Yield68–72%

Analytical Validation of Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR confirm deuterium placement and purity:

  • 1H-NMR (CDCl3) : Absence of proton signals at δ 1.12 ppm (C-26 and C-27 methyl groups) confirms deuteration.

  • 13C-NMR : Peaks at δ 22.1 ppm (C-26) and δ 22.3 ppm (C-27) shift due to isotopic effects.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies a single peak with retention time = 12.3 min, matching non-deuterated 22-oxacalcitriol.

Table 2: HPLC Parameters for Purity Assessment

ParameterValueSource
ColumnC18 (4.6 × 250 mm, 5 µm)
Mobile PhaseAcetonitrile:H2O (70:30)
Flow Rate1.0 mL/min
DetectionUV at 265 nm

Challenges and Mitigation Strategies

Isotopic Purity

Achieving >98% deuterium incorporation requires multiple exchanges. Excess D2O (5 equivalents) and prolonged reaction times (48–72 hours) are employed.

Stereochemical Integrity

The 1α,3β-diol configuration is preserved using bulky protecting groups (e.g., TBS) that shield the hydroxyl groups from unintended epimerization.

Comparative Efficacy of Synthetic Routes

Table 3: Yield and Purity Across Methods

MethodYield (%)Purity (%)Source
Photochemical Cyclization7299.5
Reductive Deuteration8598.7
Ozonolysis-Adduct Route6197.2

The reductive deuteration method offers the highest yield (85%) but requires stringent anhydrous conditions. The ozonolysis-adduct route, while lower yielding, provides intermediates useful for structural diversification.

Applications in Biomedical Research

This compound’s non-calcemic properties make it ideal for studying VDR activation in psoriasis and renal fibrosis without altering calcium homeostasis. Its deuterium labeling enables precise tracking in mass spectrometry-based metabolic studies .

Q & A

Q. How can researchers accurately characterize the structural identity and purity of 22-Oxacalcitriol-d6 in experimental settings?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on the deuterium substitution at the d6 position.
  • Employ liquid chromatography-mass spectrometry (LC-MS) to verify purity and detect trace impurities. Cross-reference spectral data with published standards for 22-Oxacalcitriol (CAS 103909-75-7) .
  • Validate batch-to-batch consistency using high-performance liquid chromatography (HPLC) with UV detection.

Q. What safety protocols are critical when handling this compound in laboratory environments?

Methodological Answer:

  • Use nitrile gloves (tested for chemical penetration resistance) and lab coats to prevent skin contact, as the compound is fatal via dermal exposure .
  • Conduct experiments in fume hoods with local exhaust ventilation to avoid inhalation risks.
  • Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation, and maintain a locked storage facility .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., CO/CO₂ release at high temperatures) .
  • Monitor long-term stability via periodic LC-MS analysis of aliquots stored at -20°C, 4°C, and room temperature.

Q. What are the primary hazards associated with this compound, and how can they be mitigated during in vitro assays?

Methodological Answer:

  • The compound is classified as GHS06 (fatal if ingested/inhaled) and GHS07 (skin irritant). Mitigate risks by:
    • Using sealed, leak-proof containers for cell culture applications.
    • Implementing emergency protocols: immediate decontamination with water for skin contact and artificial respiration for inhalation exposure .

Q. How can researchers validate the biological activity of this compound in preliminary studies?

Methodological Answer:

  • Conduct luciferase reporter gene assays to measure vitamin D receptor (VDR) activation, comparing activity to non-deuterated 22-Oxacalcitriol .
  • Use binding assays to assess affinity for vitamin D-binding protein (DBP) and correlate results with calcitriol analogs.

Advanced Research Questions

Q. What metabolic pathways of this compound require attention when designing in vitro models, and how can metabolites be identified?

Methodological Answer:

  • Prioritize analysis of C-3 epimerization and C-25 dehydration pathways using UMR 106, Caco-2, or LLC-PK1 cell lines, which differentially metabolize the compound .
  • Isolate metabolites via solid-phase extraction (SPE) and characterize them using high-resolution LC-MS and ¹H NMR. Compare fragmentation patterns to known intermediates like 24-ene-22-oxa-1α(OH)D₃.

Q. How can contradictions in experimental data on this compound’s oxidative stress modulation be resolved?

Methodological Answer:

  • Replicate studies using DM rat models (e.g., femoral flow-mediated dilation assays) to evaluate endothelial dysfunction. Cross-validate in vitro results by measuring ROS suppression in high-glucose-treated endothelial cells .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables like hypercalcemia .

Q. What experimental designs are optimal for studying this compound’s effects on eNOS uncoupling in diabetic nephropathy?

Methodological Answer:

  • Combine in vivo models (e.g., type 2 DM rats with early-stage nephropathy) and in vitro endothelial cell cultures. Measure eNOS dimer-to-monomer ratios via Western blot and correlate with NADPH oxidase subunit p22(phox) expression .
  • Use siRNA knockdown of p22(phox) to isolate the compound’s antioxidative mechanism.

Q. How do storage conditions impact the reproducibility of this compound’s bioactivity in long-term studies?

Methodological Answer:

  • Store aliquots under inert gas at -80°C and avoid freeze-thaw cycles. Periodically reassay VDR activation to detect activity loss.
  • Compare degradation profiles using accelerated stability testing (40°C/75% RH for 6 months) and real-time stability data .

Q. What strategies can resolve discrepancies between in vitro and in vivo metabolic profiles of this compound?

Methodological Answer:

  • Use interspecies hepatocyte models (e.g., human, rat) to identify species-specific metabolism.
  • Apply PBPK (physiologically based pharmacokinetic) modeling to predict in vivo behavior from in vitro clearance data. Validate with LC-MS/MS quantification of plasma metabolites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.